N-(3,4-diaminophenyl)methanesulfonamide
Overview
Description
N-(3,4-diaminophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H11N3O2S and its molecular weight is 201.24. The purity is usually 95%.
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Scientific Research Applications
Chemoselective N-Acylation
Research has demonstrated the use of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are derivatives of N-phenylmethanesulfonamides like N-(3,4-diaminophenyl)methanesulfonamide, in chemoselective N-acylation reactions. These compounds have shown good chemoselectivity due to the specific structural reactivity relationship inherent in their design (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Molecular Conformation and Bonding Studies
Studies have focused on understanding the molecular conformation and bonding behavior of various methanesulfonamide derivatives. These studies reveal insights into bond parameters, hydrogen bonding, and molecular packing in crystals. This kind of research is crucial for understanding the fundamental properties of methanesulfonamide derivatives, including this compound (Gowda, Foro, & Fuess, 2007).
Nuclear Quadrupole Relaxation Studies
The 14N nuclear quadrupole resonances in methanesulfonamide have been studied to understand their relaxation mechanisms. These studies provide valuable information about the molecular dynamics and are relevant for compounds like this compound (Negita, Kubo, Maekawa, Ueda, & Okuda, 1979).
Catalytic Applications in Organic Synthesis
This compound and its derivatives have been explored for their potential as catalysts in organic synthesis. For instance, their application in Pd-catalyzed cross-coupling reactions has been reported, demonstrating their utility in synthesizing complex organic compounds (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Development of Novel Synthetic Approaches
Novel synthetic approaches using this compound derivatives have been explored. These approaches focus on creating highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, which can be used in various chemical reactions (Aizina, Levkovskaya, & Rozentsveig, 2012).
Properties
IUPAC Name |
N-(3,4-diaminophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRPDVXFBHRUAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76345-48-7 | |
Record name | N-(3,4-diaminophenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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